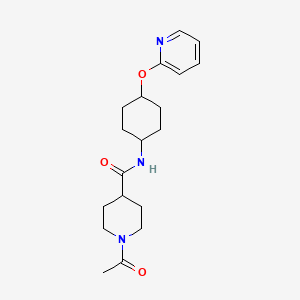![molecular formula C22H24N2O5 B2357849 3,4,5-trimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide CAS No. 898455-23-7](/img/structure/B2357849.png)
3,4,5-trimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-trimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is an intriguing organic compound characterized by its unique chemical structure. This molecule is part of the benzamide family, known for their diverse pharmacological properties and potential applications in various scientific fields. The trimethoxybenzamide moiety, combined with the complex hexahydropyridoquinoline structure, positions this compound as a potential candidate for research in medicinal chemistry and molecular biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide typically involves multiple steps, starting with the formation of the hexahydropyridoquinoline core. This can be achieved through a cyclization reaction, followed by functional group modifications to introduce the trimethoxybenzamide segment. The reaction conditions often require the use of specific catalysts, solvents, and precise temperature control to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by employing continuous flow chemistry techniques, which enhance reaction efficiency and scalability. The use of automated synthesis platforms allows for precise control of reaction parameters, resulting in consistent product quality. Industrial production may also involve the use of advanced purification methods, such as chromatography and crystallization, to isolate the target compound.
化学反応の分析
Types of Reactions
3,4,5-trimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions facilitate the study of its chemical properties and potential transformations.
Common Reagents and Conditions
The oxidation of this compound can be achieved using reagents such as potassium permanganate or chromic acid under controlled conditions. Reduction reactions might involve the use of hydrogen gas in the presence of a palladium catalyst. Substitution reactions can be carried out using appropriate nucleophiles in the presence of a base, under mild conditions to preserve the integrity of the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketone or aldehyde derivatives, while reduction could produce various alcohol or amine derivatives. Substitution reactions typically result in the formation of new derivatives with altered functional groups, offering a diverse array of compounds for further study.
科学的研究の応用
Chemistry
In the field of chemistry, 3,4,5-trimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide serves as a versatile building block for the synthesis of complex molecules. Its unique structure allows for the exploration of novel chemical transformations and the development of new synthetic methodologies.
Biology
This compound's biological applications are equally significant. It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding. Its ability to modulate specific biological pathways makes it a valuable tool in the investigation of cellular mechanisms.
Medicine
In medicine, this compound holds promise as a potential therapeutic agent. Its pharmacological properties, such as anti-inflammatory and anticancer activities, are subjects of ongoing research. The compound's ability to target specific molecular pathways makes it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the development of new materials with unique properties. Its structural versatility allows for the design of polymers and other materials with specific functionalities, contributing to advancements in material science and engineering.
作用機序
The mechanism of action of 3,4,5-trimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide involves its interaction with molecular targets, such as enzymes and receptors. The compound's trimethoxybenzamide moiety plays a critical role in binding to specific active sites, while the hexahydropyridoquinoline structure contributes to its overall stability and activity. The precise molecular pathways involved depend on the specific biological context, but generally, the compound modulates key signaling pathways, leading to its observed effects.
類似化合物との比較
When compared to similar compounds, such as other benzamide derivatives, 3,4,5-trimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide stands out due to its unique structural features and enhanced biological activity. Similar compounds include:
4-methoxybenzamide: : A simpler analogue with less complex pharmacological properties.
N-(2-chloro-6-methylphenyl)-2-(3,4,5-trimethoxyphenyl)acetamide: : Another derivative with distinct biological activities.
3,4-dimethoxybenzamide: : A related compound with different substitution patterns on the benzamide ring.
The unique combination of the trimethoxybenzamide moiety and the hexahydropyridoquinoline core in this compound contributes to its distinct chemical and biological properties, making it a compound of significant interest in scientific research.
特性
IUPAC Name |
3,4,5-trimethoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-27-17-11-15(12-18(28-2)21(17)29-3)22(26)23-16-9-13-5-4-8-24-19(25)7-6-14(10-16)20(13)24/h9-12H,4-8H2,1-3H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTAWAMQSOCDNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(4S,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanethiol](/img/structure/B2357767.png)
![tert-Butyl 4,5-dihydro-2H-spiro[cyclopenta[c]pyrazole-6,4'-piperidine]-1'-carboxylate](/img/structure/B2357768.png)
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2357769.png)



![2-[(4-Prop-2-ynoxyphenyl)methylidene]indene-1,3-dione](/img/structure/B2357778.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2357782.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2357785.png)



